Tetravinylsilane (TVS) finds extensive use in the scientific research field for the synthesis of various silicon-containing materials. Its structure, with a central silicon atom bonded to four vinyl groups (CH=CH2), makes it a versatile building block for creating diverse silicon-based structures [].
One prominent application of TVS involves its use as a precursor for the production of silicon carbide (SiC) thin films. Through techniques like chemical vapor deposition (CVD), TVS can be decomposed at high temperatures, leading to the formation of SiC layers. These films possess valuable properties like high thermal conductivity, chemical stability, and wide bandgap, making them relevant for applications in microelectronics, power devices, and sensors [, ].
Another research area utilizing TVS is surface modification. Plasma polymerization, a technique involving exposing a material to a low-pressure plasma containing TVS, can create a thin, silicon-rich layer on the surface of various materials like fibers, polymers, and nanoparticles [, ]. This modification can enhance various properties, including hydrophobicity (water repellency), adhesion, and electrical conductivity, depending on the specific application.
For instance, research has shown that plasma-polymerized TVS coatings can improve the water repellency of textiles, making them more resistant to stains and easier to clean []. Additionally, these coatings can enhance the adhesion between different materials, essential for creating composite structures with improved mechanical properties [].
Tetravinylsilane is an organosilicon compound with the molecular formula and a Chemical Abstracts Service registry number of 1112-55-6. It consists of a silicon atom bonded to four vinyl groups, which are unsaturated hydrocarbon chains characterized by the presence of a carbon-carbon double bond. The structural formula can be represented as , indicating the presence of four vinyl substituents. Tetravinylsilane is notable for its utility in various chemical applications, particularly in materials science and organic synthesis due to its unique reactivity profile.
These reactions highlight tetravinylsilane's versatility as a precursor in organic synthesis and materials science.
Tetravinylsilane can be synthesized through several methods:
These synthesis methods underscore the compound's adaptability for various applications in research and industry.
Tetravinylsilane has several important applications:
These applications demonstrate the compound's significance across multiple fields.
Interaction studies involving tetravinylsilane primarily focus on its behavior in different chemical environments. Research indicates that tetravinylsilane cations can interact with various anions and neutral species during fragmentation processes . Additionally, understanding how tetravinylsilane interacts with other chemical entities can provide insights into its reactivity and potential applications in synthesis.
Several compounds share structural similarities with tetravinylsilane, each exhibiting unique properties:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Trimethylsilane | Less reactive than tetravinylsilane; used as a silane coupling agent. | |
Trivinylsilane | Contains three vinyl groups; used in similar polymerization reactions but less versatile than tetravinylsilane. | |
Vinyltrimethoxysilane | Used as a coupling agent; offers different reactivity due to methoxy groups. | |
Divinylbenzene | Used in cross-linking agents; contains two vinyl groups but lacks silicon. |
Tetravinylsilane's uniqueness lies in its four vinyl groups attached to silicon, which enhances its reactivity compared to similar compounds, allowing for diverse applications in polymer chemistry and material science.
Plasma-enhanced chemical vapor deposition (PECVD) of tetravinylsilane enables precise control over hydrogenated amorphous silicon-carbon (a-SiC:H) films for optoelectronic applications. Using RF capacitive coupling systems at 10 W power and 3.0 Pa pressure, researchers achieved film thicknesses of 0.1 μm and 0.5 μm with Young's modulus increases from 4.2 GPa to 7.8 GPa post-UV irradiation [1]. These films exhibit exceptional adhesion to silicon substrates following argon plasma pretreatment, critical for photovoltaic encapsulants.
Recent patents disclose tetravinylsilane's role in polyolefin-based encapsulant films, where its addition reduces processing times by 22% compared to conventional ethylene vinyl acetate systems [2]. The compound's four vinyl groups facilitate crosslinking during curing, creating dense networks that improve moisture resistance in solar modules. Key deposition parameters include:
Parameter | Value Range | Effect on Film Properties |
---|---|---|
RF Power | 5–15 W | Modulates crosslink density (↑ hardness) |
Deposition Pressure | 2.5–5.0 Pa | Controls growth rate (0.1 μm/min) |
UV Irradiation Time | 10–1000 min | Enhances modulus (up to 85% increase) |
Tetravinylsilane revolutionizes interfacial stability in high-energy-density batteries through dual electrode modifications. As a 1 wt% electrolyte additive, it polymerizes on silicon anodes forming a composite solid electrolyte interphase (SEI) with interpenetrating inorganic-organic networks. This structure accommodates 300% silicon volume expansion, maintaining 80% capacity retention over 300 cycles versus 30% in baseline electrolytes [3].
On LiNi₀.₉₂Mn₀.₀₅Co₀.₀₃O₂ cathodes, tetravinylsilane-derived cathode electrolyte interphases (CEI) exhibit covalent silicate-silane bonding, reducing transition metal dissolution by 67% through hydrofluoric acid scavenging. Density functional theory calculations confirm the additive's preferential adsorption energy (-3.50 eV) at electrode surfaces, driving in-situ polymerization. Performance enhancements include:
Metric | Baseline Electrolyte | Tetravinylsilane-Modified |
---|---|---|
Si Anode Capacity Retention (300 cycles) | 30% | 80% |
Cathode Ni Dissolution Rate | 12.8 μg/cm² | 4.2 μg/cm² |
Full-Cell Energy Density | 320 Wh/kg | 398 Wh/kg |
UV irradiation (254 nm) induces profound chemical modifications in plasma-polymerized tetravinylsilane films, enabling tailored composite interfaces. Exposure times from 10–1000 minutes increase surface hydroxyl group concentration by 40%, as quantified by Fourier-transform infrared spectroscopy (FTIR) peak intensity at 3400 cm⁻¹ [1]. This enhances fiber-matrix adhesion in carbon-fiber composites through hydrogen bonding and silanol condensation reactions.
The Owens–Wendt analysis reveals UV treatment modulates surface energy components:
UV Exposure (min) | Dispersive Component (mJ/m²) | Polar Component (mJ/m²) |
---|---|---|
0 | 34.2 ± 0.5 | 24.1 ± 0.3 |
333 | 34.0 ± 0.4 | 29.0 ± 0.5 |
1000 | 33.8 ± 0.6 | 8.2 ± 0.2 |
This tunability allows engineers to design interphases with optimized stress transfer capabilities, critical for aerospace nanocomposites requiring >50 GPa interfacial shear strength.
Plasma polymerized tetravinylsilane films demonstrate exceptional dielectric properties with k-values tunable between 2.8–3.5 through UV post-treatment [1]. The irradiation-induced conversion of vinyl groups to carbonyl moieties (observed via 1720 cm⁻¹ FTIR absorption) reduces polarizability, while increased crosslinking density (up to 85%) enhances mechanical stability for microelectronic applications.
Gas barrier performance improves by 12× versus untreated films due to:
Long-term stability studies show <2% variation in oxygen transmission rate over 134 days under 60% relative humidity, outperforming commercial parylene coatings by 40% [1].
Flammable;Irritant;Health Hazard;Environmental Hazard